tert-Butyl (8-bromo-4-(dipropylcarbamoyl)-3H-benzo[b]azepin-2-yl)carbamate
Overview
Description
Tert-Butyl (8-bromo-4-(dipropylcarbamoyl)-3H-benzo[b]azepin-2-yl)carbamate is a useful research compound. Its molecular formula is C22H30BrN3O3 and its molecular weight is 464.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Reactions
Preparation of Compounds : The preparation of similar carbamate compounds, like tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, involves multi-step synthetic procedures that are critical in the development of complex molecules for various applications, highlighting the versatility of tert-butyl carbamates in synthetic chemistry (Padwa, Brodney, & Lynch, 2003).
Crystal Structure Analysis : Tert-butyl carbamates, similar to tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, are used in crystallography to study molecular interactions, such as hydrogen and halogen bonding, which are fundamental in understanding molecular behavior (Baillargeon et al., 2017).
Molecular Geometry and Quantum Chemistry : Investigations into the geometry of similar compounds, such as tert-butyl carbazate rotamers, using quantum chemical calculations, aid in understanding the electronic structure and reactivity of carbamates (Milen et al., 2019).
Curtius Rearrangement Applications : The Curtius rearrangement process, applied to similar tert-butyl carbamate compounds, demonstrates their utility in transforming carboxylic acids to protected amino acids, showcasing the versatility of carbamates in organic synthesis (Lebel & Leogane, 2005).
Enantioselective Synthesis : Tert-butyl carbamates are used in enantioselective synthesis, a critical process in creating chiral molecules for pharmaceutical and other applications. An example is the synthesis of tert-butyl (4-chlorophenyl)(thiophen-2-yl)methylcarbamate (Storgaard & Ellman, 2009).
Properties
IUPAC Name |
tert-butyl N-[8-bromo-4-(dipropylcarbamoyl)-3H-1-benzazepin-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30BrN3O3/c1-6-10-26(11-7-2)20(27)16-12-15-8-9-17(23)14-18(15)24-19(13-16)25-21(28)29-22(3,4)5/h8-9,12,14H,6-7,10-11,13H2,1-5H3,(H,24,25,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXSHYWOXQLMFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC2=C(C=C(C=C2)Br)N=C(C1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30BrN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.